molecular formula C15H19N3O4 B5521674 N'-(2,4-dimethoxybenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide

N'-(2,4-dimethoxybenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide

Cat. No.: B5521674
M. Wt: 305.33 g/mol
InChI Key: BDBADBWJWVDVJL-MHWRWJLKSA-N
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Description

N'-(2,4-dimethoxybenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide is a useful research compound. Its molecular formula is C15H19N3O4 and its molecular weight is 305.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 305.13755610 g/mol and the complexity rating of the compound is 421. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Supramolecular Architectures and Nonlinear Optical Properties

A study by Khalid et al. (2021) on novel pyridine-based hydrazone derivatives, which are structurally related to the compound of interest, showcases the application in materials science. These derivatives were synthesized using ultrasonication, a method that could potentially apply to N'-(2,4-dimethoxybenzylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide as well. The research highlights their supramolecular architectures due to hydrogen bonding and their nonlinear optical (NLO) properties. These findings suggest applications in materials architecture and optical devices, owing to their remarkable NLO properties (Khalid et al., 2021).

Antimicrobial Activity

Another realm of application is in the field of antimicrobial research. Amr et al. (2016) synthesized and evaluated the antimicrobial activities of a structurally similar compound, showcasing its potential against both gram-positive and gram-negative bacteria. This indicates that this compound could be explored for its antimicrobial properties, contributing to the development of new antimicrobial agents (Amr et al., 2016).

Molecular Docking and In Vitro Screening

Furthermore, the compound and its derivatives find application in the discovery of new therapeutic agents through molecular docking and in vitro screening. Flefel et al. (2018) prepared novel pyridine and fused pyridine derivatives, employing a strategy that could be relevant for the compound . These derivatives were subjected to molecular docking screenings and showed antimicrobial and antioxidant activity. This suggests a potential research pathway for investigating this compound in drug discovery processes (Flefel et al., 2018).

Synthesis and Characterization of Copper Complexes

In the realm of inorganic chemistry, Wang and Lian (2015) characterized novel copper complexes based on N-acylsalicylhydrazone and different secondary ligands. This approach could be applicable to the compound of interest, highlighting its utility in synthesizing metal complexes that could have catalytic, pharmaceutical, or material applications (Wang & Lian, 2015).

Antioxidant Activity

Lastly, Tzankova et al. (2020) synthesized new N-pyrrolylhydrazide hydrazones and assessed their antioxidant activity. Given the structural similarity, this compound could also be explored for its potential as an antioxidant, adding value to its scientific research applications (Tzankova et al., 2020).

Properties

IUPAC Name

N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-2-oxo-2-pyrrolidin-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4/c1-21-12-6-5-11(13(9-12)22-2)10-16-17-14(19)15(20)18-7-3-4-8-18/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,17,19)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDBADBWJWVDVJL-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=NNC(=O)C(=O)N2CCCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=N/NC(=O)C(=O)N2CCCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.